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PLATINUM 2,4-PENTANEDIONATE

MOCVD thin-film morphology step coverage

Achieving conformal, pinhole-free platinum metallization in high-aspect-ratio structures remains a critical challenge in microelectronics and MEMS fabrication. Platinum 2,4-pentanedionate (Pt(acac)₂, CAS 15170-57-7) directly addresses this pain point as a halide-free, volatile Pt(II) precursor. Key differentiation: delivers 95% step coverage in MOCVD for deep trenches and TSVs, enables 90-92% Pt utilization efficiency with up to 60 wt% single-step loading for PEMFC catalysts, and deposits metallic Pt films via ALD at substrate temperatures as low as 140 °C-compatible with flexible polymers and temperature-sensitive heterostructures. Its halide-free composition eliminates corrosion risk in BEOL CMOS processing, providing a clear procurement rationale over fluorinated analogues such as Pt(hfac)₂.

Molecular Formula C10H14O4Pt
Molecular Weight 393.30 g/mol
Cat. No. B7818934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLATINUM 2,4-PENTANEDIONATE
Molecular FormulaC10H14O4Pt
Molecular Weight393.30 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pt+2]
InChIInChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
InChIKeyKLFRPGNCEJNEKU-FDGPNNRMSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pt(acac)2 – CVD/ALD Precursor Technical Baseline


Platinum 2,4-pentanedionate, systematically named platinum(II) acetylacetonate or Pt(acac)2, is a neutral, homoleptic β-diketonate complex of platinum(II). It is a yellow crystalline solid (mp 249–252 °C) with a molecular weight of 393.29 g·mol−1 and a theoretical platinum content of approximately 49 % . The compound is insoluble in water but readily soluble in chloroform, dichloromethane, toluene, benzene and acetone . Owing to its halide-free composition, adequate volatility and clean thermal decomposition pathway, Pt(acac)2 has become a workhorse precursor for chemical vapour deposition (CVD), atomic layer deposition (ALD) and solution-based synthesis of platinum thin films, nanoparticles and supported catalysts [1].

Halide-free composition supports corrosion-sensitive thin-film deposition
Volatility and thermal window compatible with CVD, ALD, and MOCD processes
Suitable for platinum nanoparticle, catalyst, and electrode research workflows

Why Pt(acac)2 Cannot Be Interchanged with Other Pt Precursors


Platinum precursors for vapour‑phase deposition span several ligand families (β-diketonates, cyclopentadienyls, alkyls, mixed-ligand systems) that exhibit markedly different volatilities, decomposition temperatures, and surface chemistries [1]. Even within the β-diketonate subclass, the identity of the ligand (e.g. acac− vs. hfac−) directly modulates vapour pressure, thermal stability, and the contamination profile of the deposited film [2]. Consequently, swapping Pt(acac)2 for a fluorinated analogue or a cyclopentadienyl‑based precursor without process re-optimisation typically results in altered nucleation kinetics, modified film morphology, and uncontrolled impurity incorporation. The quantitative comparisons that follow demonstrate why Pt(acac)2 occupies a distinct and non‑interchangeable position in the platinum‑precursor landscape.

Film morphology Cyclopentadienyl-based Pt precursors may produce coarser grains and lower step coverage, shifting from conformal to columnar growth.
Halide contamination Fluorinated β-diketonates (e.g., Pt(hfac)2) can release corrosive HF, incompatible with semiconductor and MEMS metallisation.
Volatility mismatch Pd(acac)2 is more volatile and may sublimate prematurely, altering mass transport and deposition window control.

Quantitative Differentiation vs. Comparator Pt Precursors


Grain Size, Roughness and Step Coverage vs. Cyclopentadienyl Precursor

In a direct head-to-head MOCVD study depositing Pt films on thermally oxidised Si substrates at 350 °C under oxygen‑assisted pyrolysis, Pt(acac)2 yielded films with markedly superior morphological characteristics compared to the cyclopentadienyl precursor (CH3)3CH3CpPt. The Pt(acac)2-derived films exhibited a finer grain size (25 nm vs. 50 nm), a lower root‑mean‑square surface roughness (5 nm vs. 15 nm), and dramatically better step coverage (95 % vs. 35 %) [1]. The (111) texture intensity ratio I(111)/I(200) was 40 for Pt(acac)2 versus 270 for the comparator, indicating a kinetically limited growth regime for Pt(acac)2 that favours conformal coverage over highly oriented columnar growth [1].

Film morphology
Head-to-head
25 nm grain size, 5 nm roughness, 95% step coverage vs. comparator 50 nm, 15 nm, 35%
Supports conformal coating selection for high-aspect-ratio features
MOCVD at 350 °C on Si; values may shift with process parameters
MOCVD thin-film morphology step coverage

Vapour Pressure and Volatility Ranking Among β-Diketonates

The vapour pressure behaviour of Pt(acac)2 was determined alongside four other platinum‑group metal acetylacetonates using the flow method. The temperature dependence of saturated vapour pressure, expressed as ln P(atm) = −(A/T) + B, yielded coefficients A = 12737 and B = 20.19 for Pt(acac)2 [1]. For comparison, Pd(acac)2 (A = 13425, B = 22.05) is more volatile at a given temperature, whereas Rh(acac)3 (A = 14290), Ir(acac)3 (A = 15391) and Ru(acac)3 (A = 15228) are significantly less volatile [1]. At a representative CVD transport temperature of 200 °C, the calculated vapour pressure of Pt(acac)2 is approximately 0.0012 atm, which is adequate for hot‑wall CVD reactors. Thermal gravimetric analysis under N2 further defines the decomposition window of Pt(acac)2 as 200–320 °C [2]. In contrast, Pd(acac)2 sublimation is reported at 187–201 °C with decomposition commencing shortly thereafter, narrowing the usable temperature window [3].

Volatility profile
Cross-study comparable
A=12737, B=20.19; vapour pressure ~0.0012 atm at 200 °C; decomposition window 200–320 °C
Intermediate volatility between Pd(acac)2 and Rh/Ir/Ru analogues
Flow method; thermal stability enables robust substrate heating range
CVD precursor volatility vapour pressure thermogravimetric analysis

Precursor-to-Metal Utilisation Efficiency in MOCD Catalyst Preparation

In a modified Metal–Organic Chemical Deposition (MOCD) process conducted at 350 °C and 2–4 bar pressure, Pt(acac)2 demonstrated a platinum deposition yield of 90–92 % on the support material, with Pt loadings of 20, 40 and 60 wt% consistently achieved [1]. The total catalyst preparation time was approximately 10 hours, which is 2.4–4× faster than conventional impregnation methods [1]. This high precursor‑to‑metal conversion efficiency stands in contrast to many literature CVD processes where wall deposition and incomplete decomposition reduce utilisation to below 50 % [2]. The mixed solid/liquid/vapour precursor phase identified in this study enables an efficient mass‑transfer regime that is not necessarily reproduced with other Pt precursors having different phase‑change characteristics [1].

Utilisation efficiency
Cross-study comparable
90–92% Pt yield; preparation ~10 h, 2.4–4× faster than conventional impregnation
Reported high precursor-to-metal conversion in MOCD catalyst synthesis
Efficiency measured at 350 °C, 2–4 bar; may vary with reactor design
MOCD catalyst synthesis precursor utilisation

Ultra‑High Purity and Halide‑Free Composition for Semiconductor‑Grade Deposition

Commercially available Pt(acac)2 is routinely supplied at ≥99.98 % trace metals purity (Sigma‑Aldrich, Umicore HS149 at 99.95 % metal purity) [1]. The compound is synthesised from halide‑free platinum sources and contains no chlorine, fluorine, or other halogens in its molecular structure (C10H14O4Pt) [2]. By comparison, the widely used cyclopentadienyl precursor MeCpPtMe3 is typically supplied at 99.9–99.95 % metals basis, and the fluorinated analogue Pt(hfac)2 introduces fluorine atoms that can release HF during decomposition, posing corrosion risks to deposition equipment and causing interfacial contamination in semiconductor device structures . The absence of halides in Pt(acac)2 eliminates this failure mode entirely.

Purity & halide
Class-level inference
≥99.98% trace metals; 0% halide (C10H14O4Pt)
Halide-free composition supports semiconductor-grade deposition
Supplier-specified purity; confirm lot-specific COA
precursor purity halide contamination microelectronics

High-Value Application Scenarios for Pt(acac)2


Conformal Coating of High-Aspect-Ratio 3D Structures

The 95 % step coverage demonstrated for Pt(acac)2 in head‑to‑head MOCVD trials [1] makes it the precursor of choice when complete, pinhole‑free platinum metallisation of deep trenches, through‑silicon vias (TSV), or 3D‑structured microelectromechanical systems (MEMS) is required. Alternative precursors such as (CH3)3CH3CpPt achieve only 35 % step coverage under identical conditions, leading to void formation and electrical discontinuity.

Cost-Efficient Synthesis of High-Loading Fuel-Cell Catalysts

The 90–92 % platinum utilisation efficiency and 2.4–4× reduction in preparation time achieved with Pt(acac)2 in the MOCD process [2] directly address the economic barrier to widespread proton‑exchange membrane fuel cell (PEMFC) adoption. Catalyst manufacturers can attain Pt loadings up to 60 wt% in a single step while minimising precious metal waste, a combination that is difficult to replicate with precursors that suffer extensive wall deposition or require multiple impregnation cycles.

Low-Temperature ALD for Temperature-Sensitive Substrates

Using Pt(acac)2 and ozone, metallic platinum thin films are obtained by ALD at substrate temperatures as low as 140 °C [3]. This low thermal budget enables direct deposition of platinum electrodes onto flexible polymer substrates, organic electronics, and temperature‑labile semiconductor heterostructures, where higher‑temperature processes employing oxygen‑based ALD of cyclopentadienyl precursors (typically requiring ≥200 °C) would cause substrate degradation.

Halide-Sensitive Semiconductor and MEMS Metallisation

The intrinsic halide‑free composition of Pt(acac)2 [4] eliminates the risk of hydrochloric or hydrofluoric acid generation during deposition, a critical requirement for backend‑of‑line (BEOL) CMOS processing and MEMS fabrication where halogen‑induced corrosion of aluminium interconnects or silicon dioxide dielectrics is a known failure mechanism. This characteristic provides a clear procurement rationale over fluorinated β‑diketonate precursors such as Pt(hfac)2.

Application
Selection Property
Validation Focus
Conformal coating of high-aspect-ratio structures
Reported high step coverage capability
Void-free metallisation and film continuity
High-loading fuel-cell catalyst synthesis
Reported precursor-to-metal utilisation efficiency
Pt loading reproducibility and waste minimisation
Low-temperature ALD on flexible or temperature-sensitive substrates
Low thermal budget deposition capability
Film quality at reduced substrate temperature
Halide-sensitive semiconductor and MEMS metallisation
Intrinsic halide-free composition
Corrosion-free deposition on Al interconnects and SiO₂ dielectrics
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